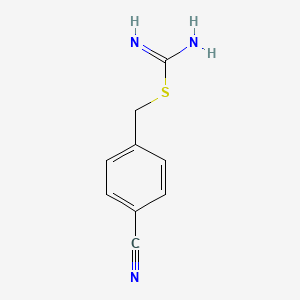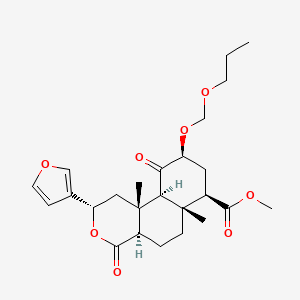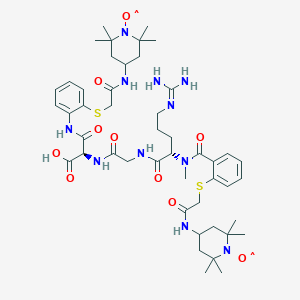![molecular formula C31H41NO7 B10853203 3-{(R)-7-[3-(2-Cyclopropylmethyl-3-methoxy-4-methylcarbamoyl-phenoxy)-propoxy]-8-propyl-chroman-2-yl}-propionic acid](/img/structure/B10853203.png)
3-{(R)-7-[3-(2-Cyclopropylmethyl-3-methoxy-4-methylcarbamoyl-phenoxy)-propoxy]-8-propyl-chroman-2-yl}-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SC-53229 is a monoclonal antibody used in scientific research. It is specifically designed to detect cyclin A, a regulatory protein involved in the cell cycle. Cyclin A plays a critical role in the regulation of the cell cycle, particularly in the control of the S phase and mitosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of SC-53229 involves the generation of a monoclonal antibody through hybridoma technology. This process includes the immunization of mice with human cyclin A, followed by the fusion of spleen cells from the immunized mice with myeloma cells. The resulting hybridoma cells are then screened for the production of the desired antibody .
Industrial Production Methods
Industrial production of SC-53229 involves large-scale cell culture techniques. The hybridoma cells are cultured in bioreactors, and the monoclonal antibody is purified from the culture supernatant using protein A affinity chromatography. The purified antibody is then formulated and packaged for research use .
Chemical Reactions Analysis
Types of Reactions
SC-53229, being a monoclonal antibody, does not undergo typical chemical reactions like small molecules. it can participate in immunological reactions such as antigen-antibody binding. This binding is highly specific and occurs under physiological conditions .
Common Reagents and Conditions
The primary reagent involved in the reactions of SC-53229 is the antigen, cyclin A. The binding reaction typically occurs in buffered solutions at physiological pH and temperature. The major product of this reaction is the antigen-antibody complex .
Scientific Research Applications
SC-53229 is widely used in scientific research for the detection and analysis of cyclin A. Its applications include:
Western Blotting: Used to detect cyclin A in cell lysates.
Immunoprecipitation: Used to isolate cyclin A from complex mixtures.
Immunofluorescence: Used to visualize the localization of cyclin A in cells.
Flow Cytometry: Used to quantify cyclin A expression in cell populations.
Mechanism of Action
SC-53229 exerts its effects by specifically binding to cyclin A. This binding is mediated by the antigen-binding sites of the antibody, which recognize and bind to specific epitopes on cyclin A. The formation of the antigen-antibody complex can be detected using various secondary detection reagents, such as enzyme-conjugated secondary antibodies .
Comparison with Similar Compounds
Similar Compounds
Cyclin A Antibody (B-8): Another monoclonal antibody that detects cyclin A.
Cyclin A1 Antibody: Detects a different isoform of cyclin A.
Cyclin B Antibody: Detects cyclin B, another regulatory protein in the cell cycle.
Uniqueness
SC-53229 is unique in its high specificity and affinity for cyclin A. It is recommended for detection of cyclin A of mouse, rat, and human origin by Western Blotting, Immunoprecipitation, and Immunofluorescence .
Properties
Molecular Formula |
C31H41NO7 |
|---|---|
Molecular Weight |
539.7 g/mol |
IUPAC Name |
3-[(2R)-7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(methylcarbamoyl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid |
InChI |
InChI=1S/C31H41NO7/c1-4-6-23-26(14-10-21-9-11-22(39-29(21)23)12-16-28(33)34)37-17-5-18-38-27-15-13-24(31(35)32-2)30(36-3)25(27)19-20-7-8-20/h10,13-15,20,22H,4-9,11-12,16-19H2,1-3H3,(H,32,35)(H,33,34)/t22-/m1/s1 |
InChI Key |
YWYUQSGYKDEAMJ-JOCHJYFZSA-N |
Isomeric SMILES |
CCCC1=C(C=CC2=C1O[C@H](CC2)CCC(=O)O)OCCCOC3=C(C(=C(C=C3)C(=O)NC)OC)CC4CC4 |
Canonical SMILES |
CCCC1=C(C=CC2=C1OC(CC2)CCC(=O)O)OCCCOC3=C(C(=C(C=C3)C(=O)NC)OC)CC4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![potassium;3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenolate](/img/structure/B10853120.png)



![(2S)-6-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B10853132.png)


![methyl 2-(furan-3-yl)-9-(2-methoxypropan-2-yloxy)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B10853144.png)
![N-((S)-1-((S)-1-(4-(3-(dimethylamino)propoxy)benzyl)pyrrolidin-3-ylamino)-4-methyl-1-oxopentan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B10853152.png)

![4-Butyl-1-((1R,2R,6S)-2,6-dimethyl-cyclohexyl)-3-{6-[2-(1H-tetrazol-5-yl)-phenyl]-pyridin-3-ylmethyl}-1,3-dihydro-imidazol-2-one](/img/structure/B10853162.png)
![7-[3-(3-Methoxy-4-methylcarbamoyl-2-propyl-phenoxy)-propoxy]-8-propyl-chroman-2-carboxylic acid](/img/structure/B10853168.png)
![7-[3-(4-Dimethylcarbamoyl-3-methoxy-2-propyl-phenoxy)-propoxy]-8-propyl-chroman-2-carboxylic acid](/img/structure/B10853182.png)
![1,4-Dibutyl-3-{6-[2-(1H-tetrazol-5-yl)-phenyl]-pyridin-3-ylmethyl}-1,3-dihydro-imidazol-2-one](/img/structure/B10853185.png)
